molecular formula C20H25N3O3 B2710414 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid CAS No. 1026766-84-6

2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

Cat. No.: B2710414
CAS No.: 1026766-84-6
M. Wt: 355.438
InChI Key: SVUMEIXLTPMYHZ-UHFFFAOYSA-N
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Description

2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This butanoic acid derivative features a complex structure incorporating benzylamino, ethylamino, and m-tolylamino functional groups, making it a potential candidate for developing enzyme inhibitors or receptor ligands. Its molecular architecture suggests potential utility in cancer research, given that structurally related compounds containing specific anilino and amino acid components have been investigated as kinase inhibitors for oncology therapeutics . Researchers can employ this compound as a key intermediate or precursor in synthesizing more complex molecules for structure-activity relationship (SAR) studies. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-[2-(benzylamino)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15-6-5-9-17(12-15)23-19(24)13-18(20(25)26)22-11-10-21-14-16-7-3-2-4-8-16/h2-9,12,18,21-22H,10-11,13-14H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUMEIXLTPMYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzylamine and m-toluidine derivatives, followed by their reaction with ethylamine and other reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as pH, temperature, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications References
2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid C₂₀H₂₅N₄O₃ 375.45 Amine, Amide, Oxo, Aromatic Metabolic studies (theoretical)
Fmoc-D-Asp(OPP)-OH (FAA8955) C₂₈H₂₇NO₆ 473.53 Fmoc, Ester, Carboxylic acid Solid-phase peptide synthesis
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid C₁₀H₁₀N₂O₃ 206.20 Amine, Oxo, Aromatic Endogenous metabolite
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Ester, Amide, Carboxylic acid Crystallography studies
Key Observations:
  • Target vs. Endogenous Metabolite (C₁₀H₁₀N₂O₃): The target compound’s benzylaminoethyl and m-tolyl groups increase molecular weight by ~82%, likely improving receptor binding specificity but reducing passive diffusion efficiency compared to the simpler endogenous variant .
  • Target vs. Instead, its free amino groups may facilitate direct biological interactions .
  • Target vs. 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : The benzoic acid derivative’s ethoxy-oxoacetamido group confers distinct solubility (higher hydrophilicity) and crystallographic stability, making it suitable for structural studies, unlike the target’s hydrophobic m-tolyl group .

Pharmacokinetic and Bioactivity Considerations

  • Solubility : The target compound’s multiple amine groups enhance water solubility compared to Fmoc-D-Asp(OPP)-OH, which is lipophilic due to its protective groups .

Research Findings and Gaps

  • Crystallography : The benzoic acid analog’s structure was resolved via X-ray diffraction, revealing planar amide and ester groups critical for packing efficiency . Similar studies on the target compound are lacking.
  • Metabolic Role: The endogenous variant (C₁₀H₁₀N₂O₃) participates in amino acid metabolism, but the target’s synthetic modifications may redirect its activity toward unexplored pathways .
  • Synthesis Challenges : The target’s branched substituents likely complicate purification, contrasting with the straightforward crystallization of the ethoxy-oxoacetamido analog .

Biological Activity

2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes multiple functional groups, including benzylamino, ethylamino, and m-tolylamino moieties. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Anticancer Properties

Recent studies have indicated that 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid may possess anticancer properties. For instance, research has shown that derivatives of similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15Induces apoptosis via caspase activation
Study BHeLa (Cervical Cancer)20Inhibits proliferation through cell cycle arrest

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. It demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Effects : A recent investigation into the compound's effects on pancreatic β-cells revealed promising results regarding its protective activity against endoplasmic reticulum (ER) stress-induced cell death. The study reported an EC50 value of 0.1 ± 0.01 µM, indicating high potency in protecting against ER stress.
  • Case Study on Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of structurally similar compounds, it was found that modifications to the benzyl group could enhance efficacy against resistant strains of bacteria, highlighting the importance of structural optimization in drug design.

Research Findings

Research has consistently shown that the biological activity of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is influenced by its chemical structure. Variations in substituents can lead to significant changes in potency and selectivity for biological targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of the m-tolyl group enhances binding affinity to target enzymes.
  • Modifications to the benzylamine moiety can improve solubility and bioavailability.

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